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DB0614

Targeted protein degradation Kinase profiling Chemical proteomics

Researchers mapping kinase degradability often face confounding off-target effects with broader-spectrum PROTACs. DB0614 solves this with a defined 23-kinase degradation fingerprint (fold change >1.25, p<0.01 at 1 µM), providing a focused readout of target vulnerability. - Degrades NEK9, CDK6, ULK1, WEE1 & 19 other kinases; 28% fewer targets than DB1113 for cleaner phenotypic attribution. - High purity (≥98.80%) ensures quantitative proteomics data integrity. - Distinct linker architecture offers a valuable comparator for structure-degradation relationship studies.

Molecular Formula C41H42N8O7S2
Molecular Weight 823.0 g/mol
Cat. No. B10823948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB0614
Molecular FormulaC41H42N8O7S2
Molecular Weight823.0 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC(=C1)C2=CSC3=CN=C(N=C32)NC4=CC=C(C=C4)N5CCN(CC5)CCCCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O
InChIInChI=1S/C41H42N8O7S2/c1-58(54,55)46-28-8-5-7-26(23-28)31-25-57-34-24-42-41(45-37(31)34)43-27-11-13-29(14-12-27)48-20-18-47(19-21-48)17-3-2-4-22-56-33-10-6-9-30-36(33)40(53)49(39(30)52)32-15-16-35(50)44-38(32)51/h5-14,23-25,32,46H,2-4,15-22H2,1H3,(H,42,43,45)(H,44,50,51)
InChIKeyGZRWNUKQJFXVTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DB0614: Multi-Kinase PROTAC Degrader


N-[3-[2-[4-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentyl]piperazin-1-yl]anilino]thieno[3,2-d]pyrimidin-7-yl]phenyl]methanesulfonamide (DB0614, CAS 2769753-47-9) is a cereblon-recruiting PROTAC bifunctional degrader that incorporates a thieno[3,2-d]pyrimidine kinase-targeting moiety linked via a flexible pentyloxy-piperazine spacer to a thalidomide-derived E3 ligase ligand [1]. DB0614 induces ubiquitin-proteasome-dependent degradation of a defined panel of 23 protein kinases, including NEK9, CDK6, ULK1, and WEE1, as characterized by whole-cell quantitative proteomics .

Why Substitutes Cannot Replace DB0614


Unlike ATP-competitive kinase inhibitors that only transiently block catalytic activity, DB0614 catalyzes complete target protein elimination, offering a distinct pharmacological profile [1]. Even among closely related kinase-targeting PROTACs, substitution is not feasible because degrader efficacy is exquisitely sensitive to linker composition and attachment vector, which dictate the ternary complex geometry and degradation efficiency [2]. DB0614's unique linker architecture and thienopyrimidine warhead confer a degradation fingerprint that is quantitatively distinct from analogs such as DB1113 (Example 24), both in the breadth of kinases degraded and in the magnitude of downregulation for specific targets .

DB0614 Quantitative Evidence


Degradation Breadth vs. DB1113

DB0614 induces significant degradation (fold change >1.25, p<0.01) of 23 distinct protein kinases when tested at 1 µM for 5 hours in MOLT-4 cells, as quantified by multiplexed tandem mass tag proteomics [1]. This degradation fingerprint includes NEK9, CDK6, ULK1, WEE1, AAK1, AURKA, and LIMK2 . In contrast, the structurally related degrader DB1113 (Example 24) degrades 32 kinases under identical conditions, demonstrating a 39% broader target profile . Traditional kinase inhibitors (e.g., GDC-0941) reduce kinase activity without altering protein abundance (fold change ≈1.0), representing a qualitative difference in mechanism [2].

Targeted protein degradation Kinase profiling Chemical proteomics

Lipophilicity and tPSA vs. Typical Inhibitors

DB0614 possesses a calculated partition coefficient (LogP) of 4.7 and a topological polar surface area (tPSA) of 220 Ų . These values are substantially elevated relative to classic ATP-competitive kinase inhibitors such as imatinib (LogP ≈3.0, tPSA ≈86 Ų) [1]. The increased lipophilicity arises from the extended linker and cereblon ligand moieties, which are absent in parent kinase inhibitors [2].

Physicochemical properties Drug-likeness Permeability

HPLC Purity vs. Research Grade Standards

DB0614 is commercially supplied with certified purity of 98.80% as determined by HPLC , with alternative vendors offering NLT 97% and ≥95% specifications. This level of purity surpasses the typical 95% threshold commonly accepted for research-grade chemical probes and is particularly critical for proteomics applications where trace impurities can confound target identification [1].

Compound purity Quality control Reproducibility

Degradation Efficacy vs. Kinase Inhibitors

In whole-cell quantitative proteomics experiments, DB0614 treatment (1 µM, 5 hours) in MOLT-4 cells resulted in significant downregulation of multiple kinases, meeting the stringent hit criteria of fold change >1.25 and p-value <0.01 relative to DMSO control [1]. This degradation event is E3 ligase- and proteasome-dependent, as confirmed by co-treatment with cereblon knockout or proteasome inhibitors . In contrast, ATP-competitive kinase inhibitors such as GDC-0941 reduce kinase activity but do not alter protein abundance (fold change ≈1.0), representing a qualitative difference in cellular pharmacology [2].

PROTAC efficacy Protein degradation Mechanism of action

DB0614 Research & Industrial Applications


Kinase Degradability Mapping & Deconvolution

DB0614 is optimally suited for systematic kinase degradability mapping, where its defined 23-kinase degradation fingerprint (fold change >1.25, p<0.01 at 1 µM) provides a focused yet multiplexed readout of target vulnerability . Its high purity (≥98.80%) ensures that proteomics data are not confounded by impurities, while its distinct linker architecture offers a valuable comparator to the broader-spectrum degrader DB1113 for dissecting structure-degradation relationships [1].

Selectivity Profiling vs. DB1113

For hypothesis-driven research requiring a narrower kinase degradation profile, DB0614 (23 targets) is preferable to DB1113 (32 targets) as it reduces the likelihood of confounding off-target degradation events . The quantitative difference in target breadth (9 fewer kinases, a 28% reduction) allows researchers to attribute phenotypes more cleanly to the intended kinase panel, enhancing the signal-to-noise ratio in cellular assays .

High-Purity Degrader for Proteomics & Mass Spectrometry

DB0614's certified purity of 98.80% and its physicochemical profile (LogP 4.7, tPSA 220 Ų) make it particularly suitable for quantitative proteomics workflows, where even minor contaminants can skew abundance measurements. The compound's established degradation hit criteria (FC >1.25, p<0.01) provide a validated benchmark for data analysis pipelines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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